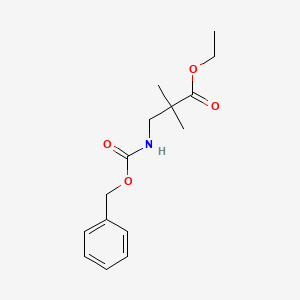

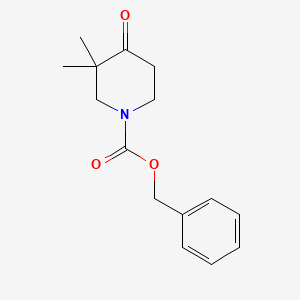

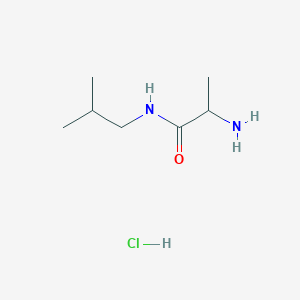

3-((苄氧羰基)氨基)-2,2-二甲基丙酸乙酯

货号 B1344164

CAS 编号:

173336-49-7

分子量: 279.33 g/mol

InChI 键: SJDFJNDHYBYLJO-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is a complex organic compound. It is related to other compounds such as Ethyl 1-[[(benzyloxy)carbonyl]amino]-3-cyclopentene-1-carboxylate and Ethyl 3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate , which are used in various chemical reactions and processes .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-(((Benzyloxy)carbonyl)(phenethyl)amino)propanoic acid, has been reported . The empirical formula is C19H21NO4 and the molecular weight is 327.37 .Chemical Reactions Analysis

The reactions of similar compounds often involve the formation of a bond between the carbonyl carbon and an attacking nucleophile . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid, have been reported . The molecular weight is 223.04 and the IUPAC name is 2-{[((benzyloxy)carbonyl)amino]ethyl}boronic acid .科学研究应用

药物中间体的合成

- 3-((苄氧羰基)氨基)-2,2-二甲基丙酸乙酯作为正交保护氨基酸的合成前体,对于依地那非类似物的开发至关重要。这些类似物在药物中具有潜在的应用,展示了该化合物在为药物开发创造复杂分子结构中的作用 (Czajgucki et al., 2003).

先进材料设计

- 在材料科学领域,该化合物为有机光电二极管的制造做出了贡献。具体而言,它已被用于合成具有独特光学性能的新型有机化合物,适用于光电二极管应用。这些进步突出了其在为电子设备开发新材料中的作用 (Elkanzi et al., 2020).

催化和化学转化

- 它还可在催化中找到应用,特别是在涉及二氧化碳的转化中。例如,芳基和烯基硼酸酯与 CO2 的催化羧化反应生成苯甲酸衍生物和 α, β-不饱和羧酸,说明了其在促进环境有益反应中的效用 (Ukai et al., 2006).

杂环化学

- 它的作用延伸到杂环化学,在那里它作为合成新型吡咯并[1,2-a]吡嗪衍生物的关键成分。这些化合物是天然生物碱的类似物,具有潜在的药理学应用,证明了该化合物在创建生物活性分子中的重要性 (Voievudskyi et al., 2016).

络合剂和配体合成

- 此外,它还有助于络合剂的合成,如 2-(2-乙氧羰基-3-氧代-3-多氟烷基丙-1-烯基氨基)苯甲酸的生产。这些化合物充当新的 O,N,O-三齿配体,用于形成镍(II)和铜(II)配合物,表明其在配位化学中的用途 (Kudyakova et al., 2009).

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-4-19-13(17)15(2,3)11-16-14(18)20-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDFJNDHYBYLJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate | |

Synthesis routes and methods

Procedure details

31 ml of 90% chloroformic acid benzyl ester are slowly added, at 0°-5° C., to 29.04 g of 3-amino-2,2-dimethylpropionic acid ethyl ester in 500 ml of ethyl acetate and 250 ml of 1M sodium hydrogen carbonate solution. The reaction mixture is stirred for 2 hours at 0°-5° C. and extracted with ethyl acetate. The organic phases are washed with saturated sodium chloride solution and then concentrated. The evaporation residue is purified by FC (1 kg of silica gel; eluant: ethyl acetate/hexane=1:3). The title compound is obtained: Rf (ethyl acetate/hexane=1:3)=0.28.

Quantity

29.04 g

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)